![molecular formula C16H10F3NO3 B2705072 2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione CAS No. 339096-92-3](/img/structure/B2705072.png)
2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione
Overview
Description
Isoindoline-1,3-dione derivatives are an important family of compounds present in a wide array of bioactive molecules . They are the focus of much research due to their diverse biological activities .
Synthesis Analysis
Isoindoline-1,3-dione derivatives can be synthesized from phthalic anhydride and other compounds under certain conditions . For example, one study reported the synthesis of isoindoline-1,3-dione derivatives under solventless conditions .
Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives can be elucidated by methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .
Chemical Reactions Analysis
The chemical reactions involving isoindoline-1,3-dione derivatives can be complex and depend on the specific substituents present in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives can be determined using various methods. For example, one study reported the physicochemical properties of certain isoindoline-1,3-dione derivatives based on Lipinski’s rule .
Scientific Research Applications
Photophysical Properties and Chemical Stability
A novel phthalimide derivative was synthesized to investigate its solvatochromic behavior, dipole moments, and chemical stability using various solvent correlation methods and computational studies. These studies are crucial for understanding the photophysical properties and stability of such compounds, which can be applied in the design of new materials for optical and electronic devices (Akshaya et al., 2016).
Optoelectronic Applications
Research on novel acridin-isoindoline-1,3-dione derivatives focused on their photophysical and thermal properties, highlighting their potential as fluorescent compounds. Computational studies assessed their optical band gaps and molecular orbital energies, suggesting these compounds' significance in optoelectronic applications (Mane et al., 2019).
Inhibition of Phosphodiesterase and Serotonin Receptors
A series of isoindole-1,3-dione derivatives were synthesized and evaluated for their potential as antipsychotics by inhibiting phosphodiesterase 10A (PDE10A) and serotonin receptors. Such studies indicate the therapeutic potential of these compounds in treating psychiatric disorders (Czopek et al., 2020).
Structural and Conformational Analysis
Investigations into the structural and conformational properties of divalent sulfur substituted phthalimide, a compound structurally related to 2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione, were conducted using X-ray diffraction and vibrational spectroscopies. Such studies provide insights into the molecular structure and stability, essential for designing new compounds with specific properties (Torrico-Vallejos et al., 2010).
Synthesis and Crystallography
Research on the synthesis and characterization of 2-(4-ethoxyphenyl)isoindoline-1,3-dione through X-ray single-crystal diffraction emphasized the importance of understanding the molecular geometry and interactions in developing compounds with desired physical and chemical properties (Duru et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound 2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system of the brain, which is involved in reward, motivation, and motor control among other functions .
Mode of Action
The compound this compound interacts with the dopamine receptor D2, potentially modulating its activity
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the dopaminergic system, given its interaction with the dopamine receptor D2 . The downstream effects of this interaction could potentially influence various neurological processes, including those related to reward, motivation, and motor control .
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters . These properties would have a significant impact on the compound’s bioavailability and overall pharmacological profile.
Result of Action
One of the isoindolines tested in the study was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that the compound could potentially have therapeutic effects in conditions related to the dopaminergic system.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)11-7-5-10(6-8-11)9-23-20-14(21)12-3-1-2-4-13(12)15(20)22/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPRPDFZIQXXOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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